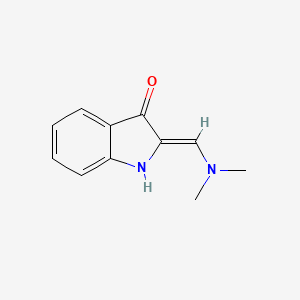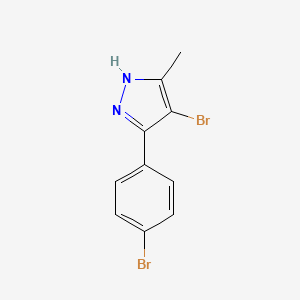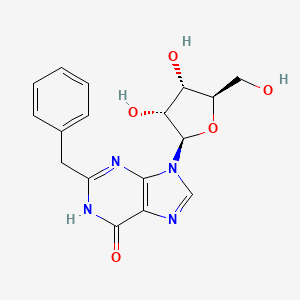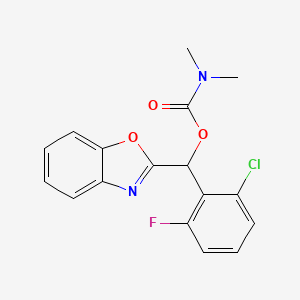![molecular formula C7H8N2OS B12908755 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 41200-23-1](/img/structure/B12908755.png)
2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one: thiazolo[3,2-a]pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl- , is a heterocyclic compound with an intriguing structure. It combines elements of both thiazole and pyrimidine rings, making it an interesting target for scientific exploration .
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of ethyl chloroacetate with the appropriate precursor compound. The reaction proceeds under reflux conditions, yielding the desired product. Crystallization from ethanol provides a pure, bright yellowish needle-like solid .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have characterized this compound using techniques such as mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis .
Analyse Des Réactions Chimiques
Reactivity: 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituent groups can be introduced.
Other Transformations: Additional reactions may occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) may be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) could be used.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines) may facilitate substitution reactions.
Major Products: The specific products formed depend on the reaction conditions and substituents. Further research is needed to explore the diverse reactivity of this compound.
Applications De Recherche Scientifique
Neuroprotection and Anti-Inflammatory Activity: Recent studies have investigated the neuroprotective and anti-neuroinflammatory properties of triazole-pyrimidine hybrid compounds, which include 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one. These compounds exhibit promising effects on human microglia and neuronal cells.
Mécanisme D'action
The compound likely exerts its effects through:
Inhibition of ER Stress: By reducing expression of the endoplasmic reticulum (ER) chaperone BIP.
Apoptosis Modulation: Reduced levels of cleaved caspase-3 indicate an impact on apoptosis pathways.
NF-kB Pathway Regulation: Molecular docking studies suggest interactions with active residues of ATF4 and NF-kB proteins.
Comparaison Avec Des Composés Similaires
2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one stands out due to its unique fusion of thiazole and pyrimidine moieties. Similar compounds in this class include other thiazolo-pyrimidine hybrids and related heterocycles.
Propriétés
Numéro CAS |
41200-23-1 |
|---|---|
Formule moléculaire |
C7H8N2OS |
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
2-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N2OS/c1-5-4-9-6(10)2-3-8-7(9)11-5/h2-3,5H,4H2,1H3 |
Clé InChI |
ORGOHTXOGSBJPA-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2C(=O)C=CN=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)





